A Senior Application Scientist's Guide to the Physical Properties of Methyl 4-hydroxycyclohexanecarboxylate
A Senior Application Scientist's Guide to the Physical Properties of Methyl 4-hydroxycyclohexanecarboxylate
Introduction: The Foundational Role of a Versatile Intermediate
In the landscape of modern synthetic chemistry and pharmaceutical development, the utility of a molecule is often dictated by its structural nuance and physical characteristics. Methyl 4-hydroxycyclohexanecarboxylate (M4HC) stands as a prime example of a versatile chemical intermediate whose bifunctional nature—a hydroxyl group and a methyl ester on a cyclohexane scaffold—makes it a valuable building block.[1] Its application in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates a deep and practical understanding of its physical properties.[1][2][3]
A critical feature of M4HC is its existence as cis and trans stereoisomers, arising from the relative orientation of the two substituent groups on the cyclohexane ring. This stereoisomerism is not a trivial detail; it profoundly influences the molecule's physical properties, reactivity, and ultimately, its suitability for specific synthetic pathways. This guide provides an in-depth exploration of the core physical and spectral properties of M4HC, grounded in established analytical techniques. It is designed to equip researchers with the foundational knowledge required to effectively source, characterize, and utilize this important compound.
Molecular Structure and Stereoisomerism
The defining characteristic of methyl 4-hydroxycyclohexanecarboxylate is its 1,4-disubstituted cyclohexane ring. The spatial arrangement of the hydroxyl (-OH) and methyl ester (-COOCH₃) groups gives rise to two distinct diastereomers: cis and trans.
-
cis-isomer: Both substituents are on the same face of the ring. In the most stable chair conformation, one substituent must occupy an axial position while the other is equatorial.
-
trans-isomer: The substituents are on opposite faces of the ring. The most stable chair conformation allows both bulky groups to occupy equatorial positions, resulting in lower steric strain and greater thermodynamic stability.
This stereochemical difference is fundamental, as it dictates the molecule's overall shape, polarity, and intermolecular interactions, which in turn govern its physical properties.
Caption: Logical relationship of M4HC and its stereoisomers.
Core Molecular Data
The following table summarizes essential identification information for M4HC and its common isomers. Researchers must pay close attention to the CAS number to ensure they are sourcing the correct stereoisomer for their application.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₃ | [4][5][6][7][8] |
| Molecular Weight | 158.19 g/mol | [4][5][7] |
| IUPAC Name | methyl 4-hydroxycyclohexane-1-carboxylate | [5] |
| CAS Number (Mixture) | 17449-76-2 | [4][5][7][9] |
| CAS Number (cis-isomer) | 3618-03-9 | [5][6] |
| CAS Number (trans-isomer) | 6125-57-1 | [5][10] |
Macroscopic Physical Properties
The physical state and bulk properties of M4HC are critical for process design, reaction setup, and safety considerations. The compound is typically supplied as a colorless liquid.[1][11]
Comparative Data Table
This table consolidates the key physical properties reported for M4HC, highlighting differences between the isomers where data is available. The trans-isomer's boiling point is reported at reduced pressure, a common practice for high-boiling-point liquids to prevent decomposition.
| Physical Property | Mixture / Unspecified | cis-isomer | trans-isomer | Source(s) |
| Boiling Point | 233 °C @ 760 mmHg | 233.3 °C @ 760 mmHg | 125 °C @ 0.3 mmHg | [4][6][9][10][11] |
| Density | 1.121 g/cm³ | 1.121 g/cm³ | 1.10 g/cm³ (20/20) | [4][6][7][9][11] |
| Refractive Index | 1.482 | 1.4705 (21.5 °C) | 1.47 | [4][6][11] |
| Flash Point | 94 °C | 93.5 °C | N/A | [4][6][7][9] |
| Vapor Pressure | 8.14E-06 mmHg @ 25°C | N/A | N/A | [4] |
| LogP (Octanol/Water) | 0.53 - 0.853 | 0.71 | N/A | [5][7][8][12] |
Expert Insight: The slight variations in density and refractive index between isomers are direct consequences of their different molecular packing efficiencies in the liquid state. The diequatorial conformation of the trans-isomer can lead to more ordered packing compared to the cis-isomer. The LogP value, indicating moderate hydrophilicity, is consistent with the presence of both a polar hydroxyl group and a nonpolar hydrocarbon ring.
Analytical Characterization and Methodologies
Verifying the identity, purity, and isomeric ratio of M4HC is a prerequisite for its use in regulated environments like drug development. This section details the standard analytical protocols, emphasizing the "why" behind the methodology.
Purity Assessment and Isomer Separation by HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of M4HC and for separating its cis and trans isomers. A reverse-phase method is typically effective.[12]
Causality of Method Choice: Reverse-phase HPLC is chosen because it separates compounds based on differences in hydrophobicity. Although the cis and trans isomers have the same chemical formula, the trans-isomer, with its hydroxyl group more exposed in the diequatorial conformation, can exhibit slightly different interactions with the nonpolar stationary phase compared to the cis-isomer, allowing for separation.
This protocol is adapted from established methods for analyzing M4HC.[12]
-
System Preparation:
-
Column: C18 Reverse-Phase Column (e.g., Newcrom R1), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm (as the ester carbonyl provides weak chromophore).
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of M4HC at 1 mg/mL in Acetonitrile.
-
Dilute to a working concentration of ~100 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Acquisition:
-
Equilibrate the column with a 50:50 A:B mixture for at least 15 minutes.
-
Inject 10 µL of the prepared sample.
-
Run an isocratic elution with 50:50 A:B for 10 minutes or a shallow gradient if co-elution occurs.
-
-
Self-Validation:
-
The system is considered valid if a blank injection (50:50 A:B) shows no interfering peaks at the retention time of M4HC.
-
Peak shape (tailing factor) should be between 0.9 and 1.5.
-
Purity is determined by the area percentage of the main peak(s) relative to all peaks detected.
-
Caption: Standard experimental workflow for HPLC analysis.
Structural Confirmation via Spectroscopy
NMR is indispensable for unambiguous structural confirmation and, crucially, for determining the stereochemistry.
-
¹H NMR: Provides information on the electronic environment of hydrogen atoms. Key expected signals include a singlet around 3.65 ppm for the methoxy (-OCH₃) protons and a complex multiplet pattern between 1.20-2.50 ppm for the cyclohexane ring protons.[13] The chemical shift and coupling constants of the protons at C1 and C4 are particularly sensitive to their axial or equatorial orientation, allowing for differentiation between cis and trans isomers.
-
¹³C NMR: Confirms the carbon skeleton, with expected signals for the carbonyl carbon (~175 ppm), the carbons bearing the hydroxyl and ester groups (~70 ppm), the methoxy carbon (~51 ppm), and the remaining ring carbons.
IR spectroscopy is a rapid and effective method for verifying the presence of key functional groups.
-
Causality of Signal: The technique relies on the principle that chemical bonds vibrate at specific frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its vibrational modes.
-
Expected Absorptions:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ from the sp³ C-H bonds of the cyclohexane ring.
-
C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹, characteristic of the ester carbonyl group.
-
MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for purity assessment.
-
Expected Ionization: In electron ionization (EI) mode, the molecular ion peak (M⁺) is expected at m/z 158.[5][14] Common fragments would include the loss of a methoxy group ([M-31]⁺) or the loss of the entire ester group.
Safety, Handling, and Storage
Scientific integrity demands rigorous attention to safety. M4HC is classified as a hazardous substance.
GHS Hazard Summary
Based on available safety data, M4HC presents the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[5][7]
-
Causes skin and serious eye irritation.[5]
| Hazard Statement | GHS Classification | Source(s) |
| H302, H312, H332 | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | [5] |
| H315 | Skin Irritation, Category 2 | [5] |
| H319 | Eye Irritation, Category 2A | [5] |
Recommended Handling and Storage
-
Handling: Use only in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15] Avoid contact with skin, eyes, and clothing.[15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][15] For long-term stability, particularly for the cis-isomer, storage in a freezer at or below -20°C is recommended.[16] Keep away from heat, sparks, and open flames.[15]
Conclusion
Methyl 4-hydroxycyclohexanecarboxylate is more than a simple organic intermediate; it is a molecule whose utility is defined by its stereochemical and physical properties. A thorough understanding of its boiling point, density, and solubility, coupled with the ability to analytically confirm its structure, purity, and isomeric form via HPLC and spectroscopy, is essential for any researcher in the fields of drug discovery and materials science. The protocols and data presented in this guide serve as a foundational resource, enabling scientists to handle and utilize M4HC with confidence, precision, and safety, thereby accelerating the pace of innovation.
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